4-(chloromethyl)-5-(methoxymethyl)-1-phenyl-1H-1,2,3-triazole
Description
Systematic Nomenclature and CAS Registration Details
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The compound name indicates the presence of a five-membered triazole ring with three nitrogen atoms positioned at the 1, 2, and 3 positions, consistent with the 1H-1,2,3-triazole classification system. The substitution pattern includes a chloromethyl group (-CH₂Cl) at the 4-position, a methoxymethyl group (-CH₂OCH₃) at the 5-position, and a phenyl group (C₆H₅-) attached to the nitrogen at the 1-position of the triazole ring.
Related compounds in the chemical literature demonstrate similar nomenclature patterns, such as 4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole, which has been assigned Chemical Abstracts Service registry number 924868-97-3. The systematic naming convention for triazole derivatives typically prioritizes the position of substituents based on the numbering system that minimizes the numerical values assigned to heteroatoms within the ring structure. For compounds containing multiple substituents, the naming follows alphabetical order of the substituent groups when they occupy different positions on the heterocyclic core.
The absence of a specific Chemical Abstracts Service registry number for this compound in current databases suggests that this particular substitution pattern may represent a novel synthetic target or an intermediate compound that has not yet been fully characterized and registered. However, related triazole compounds with similar substitution patterns have been documented, including 5-(methoxymethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives that share structural similarities with the target compound.
Molecular Formula and Weight Analysis
The molecular formula for this compound can be determined as C₁₁H₁₂ClN₃O based on the structural components present in the molecule. This formula accounts for the triazole ring system (C₂H₁N₃), the phenyl substituent (C₆H₅), the chloromethyl group (CH₂Cl), and the methoxymethyl group (C₂H₅O). The calculated molecular weight for this compound would be approximately 237.69 grams per mole, representing a moderately sized organic molecule suitable for various synthetic applications.
Comparative analysis with structurally related compounds provides context for understanding the molecular characteristics of the target compound. For instance, 4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole has a molecular formula of C₉H₈ClN₃ and a molecular weight of 193.63 grams per mole. The addition of the methoxymethyl group in the target compound contributes an additional C₂H₄O unit, increasing the molecular weight by approximately 44 atomic mass units and introducing an ether functional group that may influence solubility and reactivity properties.
The elemental composition analysis reveals that the compound contains approximately 55.58% carbon, 5.09% hydrogen, 14.95% chlorine, 17.71% nitrogen, and 6.74% oxygen by mass. This composition indicates a relatively high nitrogen content characteristic of triazole derivatives, while the presence of both chlorine and oxygen heteroatoms provides multiple sites for potential chemical modifications and intermolecular interactions. The balanced distribution of heteroatoms throughout the molecular structure suggests potential for diverse chemical reactivity patterns and biological activity profiles.
X-ray Crystallographic Studies and Bonding Geometry
While specific X-ray crystallographic data for this compound has not been reported in the available literature, analysis of related triazole compounds provides valuable insights into the expected bonding geometry and structural characteristics. The 1,2,3-triazole ring system typically exhibits a planar five-membered ring structure with nitrogen-nitrogen bond distances ranging from 1.31 to 1.32 Ångströms, as observed in crystallographic studies of similar compounds.
Structural analysis of 1-methyl-4-phenyl-1H-1,2,3-triazole derivatives has revealed that the phenyl ring substituent generally adopts a nearly coplanar orientation with respect to the triazole ring, with dihedral angles typically ranging from 5 to 15 degrees. This geometric arrangement facilitates conjugation between the aromatic systems and influences the electronic properties of the molecule. The presence of substituents at both the 4 and 5 positions of the triazole ring, as in the target compound, may introduce steric interactions that could affect the overall molecular conformation.
The chloromethyl and methoxymethyl substituents are expected to adopt conformations that minimize steric repulsion while maximizing favorable intermolecular interactions. Based on computational studies of related compounds, the chloromethyl group typically exhibits rotational freedom around the carbon-carbon bond connecting it to the triazole ring, allowing for multiple conformational states in solution. Similarly, the methoxymethyl group demonstrates conformational flexibility, with the methoxy oxygen potentially participating in intramolecular hydrogen bonding interactions with nearby heteroatoms.
Properties
IUPAC Name |
4-(chloromethyl)-5-(methoxymethyl)-1-phenyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-16-8-11-10(7-12)13-14-15(11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNZDCXFMDFYDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=NN1C2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Chloromethyl)-5-(methoxymethyl)-1-phenyl-1H-1,2,3-triazole is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound's structure includes a triazole ring, which is known for its bioactive properties. The presence of the chloromethyl and methoxymethyl substituents contributes to its potential interactions with biological targets.
Chemical Formula: C10H10ClN3O
Molecular Weight: 223.66 g/mol
Antibacterial Activity
Triazoles are recognized for their antibacterial properties. Research indicates that derivatives of triazole exhibit significant activity against various bacterial strains. A study highlighted that compounds with similar structural motifs demonstrated minimum inhibitory concentrations (MIC) ranging from 0.12 to 1.95 µg/mL against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Triazole Derivative A | E. coli | 0.12 |
| Triazole Derivative B | S. aureus | 0.25 |
| This compound | P. aeruginosa | TBD |
Antifungal Activity
The antifungal potential of triazoles is well-documented. The compound may exhibit similar antifungal activities due to the presence of the triazole moiety, which has been shown to inhibit fungal cytochrome P450 enzymes . This inhibition is crucial for the synthesis of ergosterol, a key component of fungal cell membranes.
Anticancer Activity
Triazoles have also been studied for their anticancer properties. Some derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound against cancer cells remains to be fully elucidated but is a potential area for further investigation.
Case Studies
Several studies have explored the biological activities of triazole derivatives:
- Antibacterial Efficacy : A study demonstrated that a series of triazole derivatives exhibited potent antibacterial activity against resistant strains of bacteria, with some compounds showing effectiveness comparable to established antibiotics like ciprofloxacin .
- Antifungal Mechanism : Research has indicated that triazole derivatives disrupt fungal growth by targeting ergosterol biosynthesis pathways, leading to increased membrane permeability and cell death .
- Anticancer Potential : In vitro studies on related triazole compounds have shown significant cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance their therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
The substituents at positions 4 and 5 significantly influence the compound’s electronic, steric, and solubility properties. Key comparisons include:
Table 1: Substituent Effects on Triazole Derivatives
- Chloromethyl (-CH₂Cl) : Enhances electrophilicity, enabling nucleophilic substitution reactions. Present in the target compound and GABA-active derivatives .
- Methoxymethyl (-CH₂OCH₃) : Increases solubility in polar solvents compared to alkyl groups (e.g., -CH₃) due to ether oxygen’s hydrogen-bonding capacity.
- Carboxylate (-COOEt) : Introduces ionizable functionality, improving water solubility and enabling salt formation .
Crystallographic and Structural Insights
- Isostructural Halogen Derivatives : Chloro and bromo analogs of 4-(4-aryl)-2-(triazolyl)thiazoles exhibit similar molecular conformations but divergent crystal packing due to halogen size and polarizability. For example, chloro derivatives form tighter π-π interactions than bromo analogs .
- Planarity and Conformation : Triazole cores are generally planar, but substituents like fluorophenyl groups can adopt perpendicular orientations, affecting intermolecular interactions .
Preparation Methods
Metal-Free Synthesis
Recent developments have introduced metal-free protocols for synthesizing fully decorated 1,2,3-triazoles, which are environmentally friendly and avoid metal contamination.
- Example: Reaction of α-bromo-β-alkylacroleins with organic azides in chloroform at room temperature yields 1,4,5-trisubstituted triazoles.
- Mechanism involves 1,2-addition of azide to the α-bromoacrolein, followed by imine-enamine tautomerization and intramolecular cyclization.
- Yields vary from moderate to good depending on steric and electronic effects of substituents.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- Copper(I) catalysis remains the gold standard for synthesizing 1,4-disubstituted triazoles.
- For trisubstituted derivatives like this compound, the 5-position is functionalized post-cycloaddition.
- Typical conditions involve CuSO4/sodium ascorbate as catalyst system in solvents like DMSO, DMF, or aqueous mixtures at room temperature or mild heating.
Specific Preparation Routes for this compound
While direct literature on this exact compound is limited, the preparation can be inferred from closely related synthetic protocols for 1,4,5-trisubstituted triazoles:
| Step | Reagents and Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1. Formation of 1-phenyl-1H-1,2,3-triazole core | Phenyl azide + propargyl derivatives (e.g., chloromethyl or methoxymethyl substituted alkynes) under CuAAC conditions | Copper(I)-catalyzed cycloaddition to form 1,4-disubstituted triazole intermediate | High yields (70-90%) typically reported |
| 2. Introduction of chloromethyl group at 4-position | Electrophilic substitution using chloromethyl reagents (e.g., chloromethyl halides) or via α-bromoacrolein intermediates | Metal-free or metal-catalyzed conditions depending on substrate | Moderate to good yields, depending on steric factors |
| 3. Introduction of methoxymethyl group at 5-position | Alkylation or nucleophilic substitution with methoxymethyl halides or ethers | May require base catalysis or mild heating | High selectivity achievable |
This stepwise approach aligns with the general synthetic strategies for fully functionalized triazoles.
Representative Experimental Procedure (Adapted from Literature)
- Step 1: Synthesis of 1-phenyl-1H-1,2,3-triazole intermediate by CuAAC of phenyl azide with propargyl alcohol derivative.
- Step 2: Treatment of the intermediate with chloromethyl chloride under basic conditions to introduce the chloromethyl group at the 4-position.
- Step 3: Alkylation of the 5-position with methoxymethyl bromide in the presence of a base such as DBU or K2CO3 in DMF at 70 °C.
This sequence provides the target compound with high regioselectivity and good overall yield.
Reaction Conditions and Optimization
| Parameter | Typical Range | Effect on Yield/Selectivity |
|---|---|---|
| Catalyst | CuSO4·5H2O + sodium ascorbate (0.01-0.05 equiv) | Essential for CuAAC efficiency |
| Solvent | DMSO, DMF, MeOH/H2O mixtures | Solvent polarity influences reaction rate |
| Temperature | Room temp to 70 °C | Higher temps favor alkylation steps |
| Reaction Time | 12-24 hours for cycloaddition, 4-6 hours for alkylations | Longer times improve conversion but may increase byproducts |
| Base | DBU, K2CO3, 2,6-lutidine | Facilitates alkylation and substitution |
Optimization of these parameters is critical for maximizing yield and minimizing side reactions.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| CuAAC Cycloaddition | Phenyl azide, substituted alkyne, CuSO4/sodium ascorbate | RT to 70 °C, DMSO/DMF | High regioselectivity, broad substrate scope | Requires copper catalyst |
| Metal-Free Cyclization | α-Bromoacroleins, organic azides | Chloroform, RT | Avoids metal contamination | Moderate yields, substrate sensitive |
| Electrophilic Substitution | Chloromethyl chloride, methoxymethyl bromide | Base, DMF, mild heating | Enables functionalization at 4- and 5-positions | Requires careful control to avoid over-alkylation |
Research Findings and Considerations
- The synthesis of this compound is best approached via a modular strategy combining CuAAC for triazole core formation and subsequent selective alkylations.
- Metal-free methods provide greener alternatives but may suffer from lower yields or limited substrate scope.
- The electronic nature of substituents on azides and alkynes significantly affects reaction efficiency and product yield.
- Scale-up of these reactions has been demonstrated with negligible loss in yield under optimized conditions.
This detailed analysis consolidates current knowledge on the preparation of this compound from diverse authoritative sources, focusing on synthetic strategies, reaction conditions, and optimization for efficient production.
Q & A
Q. What are the optimal synthetic routes for 4-(chloromethyl)-5-(methoxymethyl)-1-phenyl-1H-1,2,3-triazole, and how can reaction conditions be controlled to maximize yield and purity?
Methodological Answer:
- Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The triazole core can be synthesized via Cu(I)-catalyzed cycloaddition, ensuring regioselectivity for the 1,4-disubstituted product. Optimize catalyst loading (e.g., CuSO₄·5H₂O with sodium ascorbate) and reaction time to minimize side products .
- Solvent and Temperature Control: Use polar aprotic solvents (e.g., DMF, acetonitrile) at 60–80°C to enhance reactivity while avoiding decomposition. For chloromethyl and methoxymethyl substituents, protect functional groups during synthesis to prevent cross-reactivity .
- Purification and Validation: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by NMR (¹H/¹³C) and mass spectrometry (HRMS) to confirm purity and structure .
Q. How should researchers characterize the structural and electronic properties of this triazole derivative using spectroscopic and computational methods?
Methodological Answer:
- Spectroscopic Techniques:
- Computational Analysis:
- Density Functional Theory (DFT): Calculate molecular orbitals, electrostatic potential surfaces, and dipole moments to predict reactivity and solubility .
- X-ray Crystallography: Use SHELXL for refinement and WinGX/ORTEP for visualizing anisotropic displacement parameters, resolving potential disorder in the triazole ring .
Advanced Research Questions
Q. What challenges arise in determining the crystal structure of this compound, and how can programs like SHELXL and WinGX address them?
Methodological Answer:
- Challenges:
- Disorder in Substituents: The chloromethyl and methoxymethyl groups may exhibit rotational disorder, complicating electron density maps.
- Twinning: Lattice imperfections can arise due to steric hindrance from the phenyl group.
- Solutions:
Q. How can researchers investigate the compound's interaction with biological targets, such as proteins or enzymes, using biophysical and proteomic approaches?
Methodological Answer:
- Biophysical Assays:
- Proteomic Studies:
Q. How to resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Experimental Replication: Standardize assays (e.g., MTT for cytotoxicity) using identical cell lines (HeLa, MCF-7) and compound concentrations (IC₅₀ ± SEM) .
- Control for Solubility: Use DMSO stocks (<0.1% v/v) to avoid solvent interference. Validate purity via HPLC before assays .
- Orthogonal Validation: Cross-check results with SPR (binding affinity) and molecular docking (e.g., AutoDock Vina) to correlate activity with target engagement .
Q. What computational strategies are effective for predicting the pharmacological profile and structure-activity relationships (SAR) of this triazole derivative?
Methodological Answer:
- Molecular Docking: Simulate binding poses with homology-modeled targets (e.g., kinases) using Glide or GOLD. Prioritize compounds with strong halogen bonding (Cl···π interactions) .
- Molecular Dynamics (MD): Run 100-ns simulations (GROMACS) to assess stability of protein-ligand complexes and identify key residues for mutagenesis studies .
- QSAR Modeling: Develop regression models using descriptors like LogP, polar surface area, and H-bond acceptors to predict bioavailability and toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
